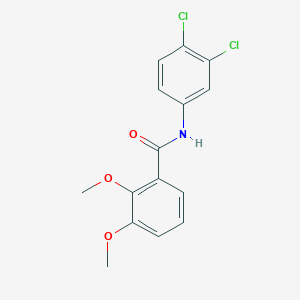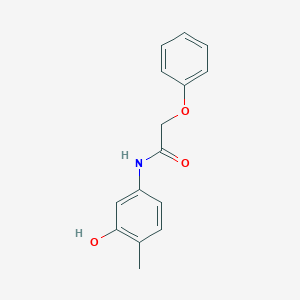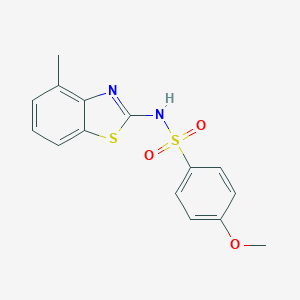
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential role in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the expression of genes involved in cell proliferation and survival is inhibited, leading to the growth inhibition of cancer cells and the suppression of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. This compound has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide. One area of research is to develop more potent and selective inhibitors of JAK2 and STAT3. Another area of research is to investigate the potential of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy in vivo. Overall, this compound has great potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide involves the reaction of 3,4-dichloroaniline with 2,3-dimethoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ammonia to obtain this compound. The overall yield of the synthesis is approximately 60%.
Propiedades
Fórmula molecular |
C15H13Cl2NO3 |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-4-10(14(13)21-2)15(19)18-9-6-7-11(16)12(17)8-9/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
LICXZRUDIRJVDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)









